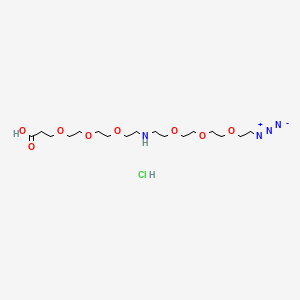![molecular formula C12H15N3O5 B8123729 7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8123729.png)
7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one” is known as 1,3-Benzothiazole. It is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. This compound is colorless and slightly viscous in its liquid form. Benzothiazole and its derivatives are found in various commercial products and natural sources, such as firefly luciferin .
Méthodes De Préparation
1,3-Benzothiazole can be synthesized through the treatment of 2-mercaptoaniline with acid chlorides. The reaction typically involves the following steps:
Reaction of 2-mercaptoaniline with an acid chloride: This reaction forms the benzothiazole ring structure.
Analyse Des Réactions Chimiques
1,3-Benzothiazole undergoes various chemical reactions, including:
Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of benzothiazole can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of benzothiazole.
Applications De Recherche Scientifique
1,3-Benzothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Benzothiazole derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Some benzothiazole derivatives are used in the development of drugs for treating neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 1,3-benzothiazole and its derivatives varies depending on the specific application:
Biological activity: Benzothiazole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their biological effects. For example, some derivatives inhibit the activity of specific enzymes involved in cancer cell proliferation.
Industrial applications: In the vulcanization of rubber, benzothiazole derivatives act as accelerators by forming cross-links between polymer chains, enhancing the mechanical properties of the rubber.
Comparaison Avec Des Composés Similaires
1,3-Benzothiazole can be compared with other similar compounds, such as:
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in benzothiazole.
Benzimidazole: Contains a nitrogen atom in place of the sulfur atom in benzothiazole.
The uniqueness of 1,3-benzothiazole lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBACBJBYARSDEH-GAJNKVMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2NC=NC3=O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Dioxadispiro[4.2.5.2]pentadecan-11-ol](/img/structure/B8123685.png)
![2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate](/img/structure/B8123689.png)






